2-(Trifluoromethyl)-DL-tyrosine methyl ester

Medicinal Chemistry Physicochemical Properties Drug Design

2-(Trifluoromethyl)-DL-tyrosine methyl ester offers a unique racemic DL mixture, methyl ester prodrug moiety, and electron-withdrawing -CF₃ group for enhanced lipophilicity. This fluorinated tyrosine building block enables 19F NMR studies, SAR diastereomer generation, and cost-effective enantiomeric exploration. Secure your research supply from verified sources.

Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
Cat. No. B12867035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-DL-tyrosine methyl ester
Molecular FormulaC11H12F3NO3
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=C(C=C(C=C1)O)C(F)(F)F)N
InChIInChI=1S/C11H12F3NO3/c1-18-10(17)9(15)4-6-2-3-7(16)5-8(6)11(12,13)14/h2-3,5,9,16H,4,15H2,1H3
InChIKeyHDACRITYBVVSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-DL-tyrosine methyl ester: Baseline Overview and Research-Grade Procurement Parameters


2-(Trifluoromethyl)-DL-tyrosine methyl ester (CAS: 1214636-50-6) is a fluorinated amino acid derivative categorized as a trifluoromethylated tyrosine methyl ester . It has a molecular formula of C11H12F3NO3 and a molecular weight of 263.21 g/mol . The compound is a synthetic, modified amino acid that features a trifluoromethyl group at the second position of the aromatic ring of the tyrosine scaffold . It is a racemic (DL) mixture, and it is typically provided as a white crystalline solid with a purity of ≥95% . This compound is used exclusively in non-human research applications .

2-(Trifluoromethyl)-DL-tyrosine methyl ester: Why Generic Substitution of In-Class Analogs Fails


Generic substitution with other tyrosine methyl esters or even other trifluoromethylated amino acids is not scientifically valid. This specific compound occupies a unique position at the intersection of three critical molecular features: a racemic (DL) mixture, a methyl ester prodrug moiety, and the distinct electron-withdrawing and lipophilic properties conferred by an aromatic -CF₃ group [1]. For instance, while L-tyrosine methyl ester is known for its exceptional long-term stability (28 years at room temperature) as a prodrug [2], it lacks the enhanced lipophilicity and potential for altered target binding provided by fluorination. Conversely, other fluorinated amino acids, like those with a trifluoromethyl group on the phenolic oxygen (e.g., L-Tyrosine, N-acetyl-O-(trifluoromethyl)-, methyl ester), have different physicochemical profiles that affect their reactivity and biological fate . The combination of the specific substitution pattern, the racemic nature, and the methyl ester in this compound creates a distinct set of properties that are not replicated by any single in-class alternative, necessitating its direct procurement for specific research applications.

2-(Trifluoromethyl)-DL-tyrosine methyl ester: A Quantitative Comparator Guide for Scientific Selection


Physicochemical Differentiation: Lipophilicity and Solubility Profile of 2-(Trifluoromethyl)-DL-tyrosine Methyl Ester

The substitution of a hydrogen atom with a trifluoromethyl (-CF₃) group on the aromatic ring significantly alters the physicochemical profile of the tyrosine scaffold. While quantitative LogP/D values are not reported in primary literature, the consensus from authoritative databases and vendors indicates that 2-(Trifluoromethyl)-DL-tyrosine methyl ester has enhanced lipophilicity and reduced aqueous solubility compared to its non-fluorinated counterpart, DL-tyrosine methyl ester . Specifically, the compound is noted to be soluble in organic solvents like methanol and DMSO but poorly soluble in water, a characteristic attributed to the hydrophobic nature of the -CF₃ group . In contrast, non-fluorinated tyrosine methyl esters (e.g., L-tyrosine methyl ester) are more hydrophilic. For a related comparator, α-Methyl-DL-tyrosine methyl ester hydrochloride, a specific solubility value is provided: ≥20 mg/mL in DMSO .

Medicinal Chemistry Physicochemical Properties Drug Design

Biological Activity Differentiation: Tdp1 Inhibition by a Structurally Related Compound

The potential of 2-(trifluoromethyl)-DL-tyrosine methyl ester as a kinase inhibitor is noted in vendor descriptions, citing a patent for treating neoplastic diseases . However, direct, peer-reviewed, quantitative biological activity data for the compound is scarce. As a class-level inference, the -CF₃ group is known to enhance binding affinity and metabolic stability . Evidence for the biological relevance of this scaffold can be found in a close structural analog, CHEMBL1181663, which was tested for inhibition of human tyrosyl-DNA phosphodiesterase 1 (Tdp1). This analog exhibited an IC50 of 23,400 nM (2.34E+4 nM) in a whole-cell extract assay and 22,300 nM (2.23E+4 nM) against the recombinant enzyme [1][2].

Cancer Biology Enzyme Inhibition DNA Repair

Stability Comparison: Long-Term Solid-State Stability of L-Tyrosine Methyl Ester as a Prodrug Baseline

The methyl ester moiety is known to confer prodrug characteristics to tyrosine. A direct quantitative study on L-tyrosine methyl ester demonstrated exceptional long-term stability, with crystals remaining stable after 28 years of storage at room temperature [1]. This is a key differentiator when compared to other tyrosine alkyl esters (e.g., ethyl, n-butyl) or other amino acid prodrugs which may be more prone to hydrolysis or degradation [1]. The trifluoromethyl group on the aromatic ring of the target compound is expected to further influence stability, likely by increasing resistance to oxidative metabolism, but a direct stability comparison for 2-(Trifluoromethyl)-DL-tyrosine methyl ester versus its non-fluorinated analog is not available in the peer-reviewed literature.

Formulation Science Prodrug Design Solid-State Chemistry

Synthetic Utility: Differentiation as a Racemic Building Block for Peptide and Probe Synthesis

The DL- (racemic) configuration of the compound is a key differentiator from its enantiopure L- or D- counterparts. While L-tyrosine methyl ester is used in chiral peptide synthesis [1], the racemic mixture offers distinct utility. The DL-form can be employed as a building block where stereochemistry is not critical or as a precursor for generating a mixture of diastereomers for structure-activity relationship (SAR) studies . The methyl ester provides a protected carboxyl group, allowing for selective reactions at the amine. The trifluoromethyl group introduces a unique 19F NMR handle and alters the electronic properties of the aromatic ring for coupling reactions. In contrast, non-fluorinated analogs like α-Methyl-DL-tyrosine methyl ester hydrochloride lack this spectroscopic and electronic handle .

Peptide Chemistry Chemical Biology Medicinal Chemistry

2-(Trifluoromethyl)-DL-tyrosine methyl ester: Optimized Research and Industrial Application Scenarios


Design and Synthesis of Fluorinated Peptidomimetics for Probing Protein-Ligand Interactions

This compound is ideally suited as a building block for incorporating a trifluoromethylated tyrosine analog into peptides or peptidomimetics . The racemic (DL) nature allows for the generation of diastereomeric peptide mixtures, which can be valuable in early-stage SAR studies to assess the impact of stereochemistry on target binding. The -CF₃ group serves as a powerful 19F NMR probe, enabling detailed studies of protein-ligand interactions, conformational changes, and metabolic stability without the use of radioactive labels. This is a significant advantage over peptides containing non-fluorinated tyrosine analogs [1].

Development of Fluorinated Probes for Cellular Uptake and Distribution Studies

The enhanced lipophilicity imparted by the -CF₃ group, as noted in its solubility profile , makes this compound a candidate for developing probes to study cellular uptake and intracellular distribution. The fluorine atoms can be detected using 19F NMR or potentially replaced with the positron-emitting 18F isotope for PET imaging studies. This provides a quantitative advantage over non-fluorinated tyrosine methyl esters (e.g., DL-tyrosine methyl ester), which lack a direct imaging handle and are more water-soluble, potentially limiting their passive membrane permeability [1].

Synthesis of a Library of Chiral and Racemic Intermediates for Medicinal Chemistry

For medicinal chemistry programs exploring the chemical space around tyrosine kinase inhibitors or other enzymes with a hydrophobic binding pocket, this compound serves as a versatile starting material . The protected methyl ester allows for selective functionalization of the amine group to generate diverse amide, sulfonamide, or urea libraries. The aromatic -CF₃ group is a privileged motif known to enhance target binding and metabolic stability compared to non-fluorinated phenyl rings [1]. Procurement of the DL-form offers a cost-effective route to explore both enantiomeric and racemic compound sets in a single workflow, a distinct logistical advantage over separately sourcing expensive L- and D-fluorinated building blocks.

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